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Compound of Interest

Compound Name: ATTO 390 azide

Cat. No.: B12055858

Fur Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die eine
zuverlassige Methode zur Uberpriifung der kovalenten Markierung von Proteinen mit dem
Fluoreszenzfarbstoff ATTO 390-Azid suchen, bietet die Gelelektrophorese eine direkte und
visuelle Bestatigung des Erfolgs. Dieser Leitfaden vergleicht ATTO 390-Azid objektiv mit
alternativen Farbstoffen und liefert detaillierte Protokolle zur Durchfiihrung des Experiments.

Die kovalente Markierung von Proteinen mit Fluoreszenzfarbstoffen ist eine Schlisseltechnik in
der biologischen Forschung und pharmazeutischen Entwicklung. Sie ermdglicht die
Visualisierung, Verfolgung und Quantifizierung von Proteinen in komplexen biologischen
Systemen. Die "Click-Chemie", insbesondere die Kupfer(l)-katalysierte Azid-Alkin-Cycloaddition
(CuAAC) und die spannungsgefdrderte Azid-Alkin-Cycloaddition (SPAAC), hat sich als eine
hocheffiziente und spezifische Methode zur Anbringung von Reportermolekilen wie ATTO 390-
Azid an Proteine etabliert, die zuvor mit einer Alkin-Gruppe modifiziert wurden.[1]

Nach der Markierungsreaktion ist es entscheidend, den Erfolg der Konjugation zu verifizieren.
Die Polyacrylamid-Gelelektrophorese (PAGE), insbesondere unter denaturierenden
Bedingungen (SDS-PAGE), ist ein leistungsstarkes Werkzeug fur diesen Zweck. Durch die
Trennung von Proteinen nach ihrer Molektilgréf3e ermoglicht die SDS-PAGE die
Unterscheidung zwischen markierten Proteinen, unmarkierten Proteinen und freiem Farbstoff.
Die erfolgreiche Markierung wird durch das Erscheinen eines fluoreszierenden Bandes an der
erwarteten Molekulgrél3e des Zielproteins bei der In-Gel-Fluoreszenzanalyse bestétigt.
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Vergleich von Fluoreszenzfarbstoffen fiir die Azid-

Markierung

ATTO 390 ist ein Cumarin-basierter Farbstoff, der sich durch eine hohe

Fluoreszenzquantenausbeute, einen grof3en Stokes-Shift und gute Photostabilitat auszeichnet.

[2][3][4][5] Diese Eigenschaften machen ihn zu einer ausgezeichneten Wabhl fir Fluoreszenz-

basierte Nachweismethoden. Es gibt jedoch eine Reihe von Alternativen auf dem Markt, die je

nach den spezifischen Anforderungen des Experiments und der verfigbaren Ausristung

besser geeignet sein kdnnen. Die folgende Tabelle vergleicht die photophysikalischen

Eigenschaften von ATTO 390-Azid mit zwei gangigen Alternativen: Alexa Fluor 405-Azid und

Cy3-Azid.

Eigenschaft

ATTO 390-Azid

Alexa Fluor 405-
Azid (Aquivalent)

Cy3-Azid

Anregungsmaximum
(Aex)

390 nm[2]

402 nm[6]

555 nm[7][8]

Emissionsmaximum
(Aem)

476 nm[2]

424 nm[6]

570 nm[7][8]

Molarer

Extinktionskoeffizient

()

24.000 M~icm—12]

35.000 M~icm~16]

150.000 M-tcm~1[7][8]

Quantenausbeute (P)

90%]2]

Nicht spezifiziert

Nicht spezifiziert

Molekulargewicht
(MW)

543.66 g/mol [3]

706.60 g/mol [9]

539.75 g/mol [8]

Léslich in polaren

. Loslich in DMF,
) ) organischen ) o
Léslichkeit ] Wasserldslich[6] DMSO; unldslich in
Ldsungsmitteln (DMF,
Wasser[8]
DMSO)[5]
Spektralbereich UV/Blau Violett/Blau Grin/Gelb

Experimentelle Arbeitsablaufe

© 2025 BenchChem. All rights reserved.

2/11

Tech Support


https://www.leica-microsystems.com/products/consumables/p/ad-390-101-leica/
https://www.sigmaaldrich.com/HK/zh/product/sigma/68321
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/177/130/68321dat.pdf
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20390.pdf
https://www.leica-microsystems.com/products/consumables/p/ad-390-101-leica/
https://vectorlabs.com/products/azdye-405-azide/
https://www.jenabioscience.com/probes-epigenetics/reactive-components/reactive-fluorescent-dyes/azides/clk-046-cy3-azide
https://www.jenabioscience.com/click-chemistry/click-reagents-by-chemistry/azide-reagents/fluorescent-dyes/clk-046-cy3-azide
https://www.leica-microsystems.com/products/consumables/p/ad-390-101-leica/
https://vectorlabs.com/products/azdye-405-azide/
https://www.jenabioscience.com/probes-epigenetics/reactive-components/reactive-fluorescent-dyes/azides/clk-046-cy3-azide
https://www.jenabioscience.com/click-chemistry/click-reagents-by-chemistry/azide-reagents/fluorescent-dyes/clk-046-cy3-azide
https://www.leica-microsystems.com/products/consumables/p/ad-390-101-leica/
https://vectorlabs.com/products/azdye-405-azide/
https://www.jenabioscience.com/probes-epigenetics/reactive-components/reactive-fluorescent-dyes/azides/clk-046-cy3-azide
https://www.jenabioscience.com/click-chemistry/click-reagents-by-chemistry/azide-reagents/fluorescent-dyes/clk-046-cy3-azide
https://www.leica-microsystems.com/products/consumables/p/ad-390-101-leica/
https://www.sigmaaldrich.com/HK/zh/product/sigma/68321
https://www.medkoo.com/products/53286
https://www.jenabioscience.com/click-chemistry/click-reagents-by-chemistry/azide-reagents/fluorescent-dyes/clk-046-cy3-azide
https://www.leica-microsystems.com/products/atto-tec-consumables/fileadmin/user_upload/produktdatenblaetter/atto%20390.pdf
https://vectorlabs.com/products/azdye-405-azide/
https://www.jenabioscience.com/click-chemistry/click-reagents-by-chemistry/azide-reagents/fluorescent-dyes/clk-046-cy3-azide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative
Check Availability & Pricing

Die Uberprifung der Proteinmarkierung mittels Gelelektrophorese umfasst mehrere
Schlusselschritte, die im Folgenden als logischer Arbeitsablauf und als detailliertes Protokoll

beschrieben werden.

Logischer Arbeitsablauf der Proteinmarkierung und
Verifizierung
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Abbildung 1: Workflow zur Markierung und Verifizierung.

Detailliertes experimentelles Protokoll
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Dieses Protokoll beschreibt die Markierung eines Alkin-modifizierten Proteins mit ATTO 390-
Azid mittels CUAAC und die anschlieRende Analyse durch SDS-PAGE.

Materialien:

Alkin-modifiziertes Protein (in einem Puffer ohnne Amine wie Tris, z.B. PBS oder HEPES)

ATTO 390-Azid (z.B. von Sigma-Aldrich/Merck)

Wasserfreies Dimethylsulfoxid (DMSO)

Kupfer(ll)-sulfat (CuSOa)

Natriumascorbat

Kupfer-chelatisierender Ligand (z.B. THPTA)

SDS-PAGE-Gele (passende Konzentration fur das Zielprotein)

SDS-PAGE-Laufpuffer

4x SDS-PAGE-Probenpuffer mit Reduktionsmittel (z.B. DTT oder -Mercaptoethanol)

Gelfiltrationssaule (z.B. Sephadex G-25) zur Aufreinigung

Fluoreszenz-Gel-Scanner mit Anregungsquelle im UV- oder nahen UV-Bereich (z.B. 365 nm
oder 405 nm) und passendem Emissionsfilter (z.B. >450 nm)

Coomassie-Brillant-Blau-Farbelésung und Entfarbelésung

Protokoll:

Teil 1: Kupfer(l)-katalysierte Azid-Alkin-Cycloaddition (CUAAC)

Vorbereitung der Reagenzien:

o Ldsen Sie ATTO 390-Azid in wasserfreiem DMSO zu einer 10 mM Stammldésung.

© 2025 BenchChem. All rights reserved. 5/11 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12055858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Validation & Comparative

Check Availability & Pricing

o Bereiten Sie frische 100 mM Stammldsungen von CuSOa4 und Natriumascorbat in
ultrareinem Wasser vor. Die Natriumascorbat-L6sung sollte unmittelbar vor Gebrauch
hergestellt werden, da sie oxidationsempfindlich ist.

o Bereiten Sie eine 50 mM Stammlésung des THPTA-Liganden in ultrareinem Wasser vor.

o Markierungsreaktion:

o In einem Mikroreaktionsgefald wird das Alkin-modifizierte Protein auf eine
Endkonzentration von 1-10 mg/ml in einem geeigneten Puffer (z.B. PBS, pH 7,4) verdinnt.

o Fugen Sie die ATTO 390-Azid-Stammlésung hinzu, um einen 5- bis 10-fachen molaren
Uberschuss gegeniiber dem Protein zu erreichen. Mischen Sie die Losung vorsichtig
durch Pipettieren.

o Fugen Sie den THPTA-Liganden zu einer Endkonzentration von 250 uM hinzu.
o Fugen Sie CuSOas zu einer Endkonzentration von 50 uM hinzu.

o Starten Sie die Reaktion durch Zugabe von Natriumascorbat zu einer Endkonzentration
von 2,5 mM.

o Inkubieren Sie die Reaktion fur 1-2 Stunden bei Raumtemperatur, vor Licht geschitzt.
Teil 2: Aufreinigung des markierten Proteins
o Entfernung des freien Farbstoffs:

o Aguilibrieren Sie eine Gelfiltrationssaule (z.B. Sephadex G-25) mit PBS-Pulffer.

o Tragen Sie die Reaktionsmischung auf die S&aule auf.

o Eluieren Sie mit PBS-Puffer und sammeln Sie die Fraktionen. Das markierte Protein
eluiert typischerweise in den ersten Fraktionen, wahrend der ungebundene Farbstoff
zurtckgehalten wird.

o lIdentifizieren Sie die proteinhaltigen Fraktionen (z.B. durch Messung der Absorption bei
280 nm).
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Teil 3: SDS-PAGE und In-Gel-Fluoreszenzanalyse

e Probenvorbereitung fur die SDS-PAGE:

o Mischen Sie eine Aliquote des aufgereinigten, markierten Proteins mit 4x SDS-PAGE-
Probenpuffer.

o Erhitzen Sie die Probe fiir 5-10 Minuten bei 95 °C, um das Protein zu denaturieren.

o Bereiten Sie Kontrollproben vor: eine Probe des unmarkierten Proteins und einen Protein-
Molekulargewichtsstandard.

o Gelelektrophorese:

o Beladen Sie das SDS-PAGE-Gel mit den vorbereiteten Proben.

o Fuhren Sie die Elektrophorese gemald den Herstellerangaben durch, bis der
Bromphenolblau-Farbstoff den unteren Rand des Gels erreicht hat.

e In-Gel-Fluoreszenz-Scan:

o Spulen Sie das Gel nach der Elektrophorese kurz mit deionisiertem Wasser.

o Scannen Sie das Gel mit einem Fluoreszenz-Gel-Scanner. Verwenden Sie eine
Anregungswellenlange, die fir ATTO 390 geeignet ist (z.B. 365 nm oder 405 nm), und
einen entsprechenden Emissionsfilter (z.B. einen Langpassfilter >450 nm).

o Erfassen Sie das Fluoreszenzbild. Ein fluoreszierendes Band in der Spur des markierten
Proteins bei der erwarteten Molekuilgrol3e bestatigt die erfolgreiche Konjugation. In der
Spur des unmarkierten Proteins sollte kein Signal zu sehen sein.

o Gesamtproteinfarbung (optional):

o Farben Sie das Gel nach dem Fluoreszenz-Scan mit Coomassie-Brillant-Blau, um alle
Proteinbanden, einschliel3lich des unmarkierten Kontrollproteins und des
Molekulargewichtsstandards, sichtbar zu machen.

o Entfarben Sie das Gel, bis die Proteinbanden deutlich sichtbar sind.
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o Vergleichen Sie das Fluoreszenzbild mit dem Coomassie-gefarbten Gel, um die Position
des markierten Proteins zu bestétigen.

Erwartete Ergebnisse und Fehlerbehebung

Bei einer erfolgreichen Markierung zeigt der In-Gel-Fluoreszenz-Scan ein einzelnes, scharfes
Band in der Spur, die das mit ATTO 390-Azid behandelte Protein enthalt. Die Position dieses
Bandes sollte mit der Position des entsprechenden Proteinbandes in der Coomassie-Farbung
und der erwarteten Molekulgréf3e Ubereinstimmen. In der Spur des unmarkierten
Kontrollproteins darf kein Fluoreszenzsignal auftreten. Ein schwaches oder fehlendes
Fluoreszenzsignal deutet auf eine ineffiziente Markierungsreaktion hin, wahrend mehrere
fluoreszierende Banden auf unspezifische Markierungen oder Proteinabbau hindeuten kdnnen.
Ein fluoreszierendes Signal am unteren Rand des Gels deutet auf eine unvollstéandige
Entfernung des freien Farbstoffs hin.

Leitfaden zur Fehlerbehebung:
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Problem

Mdgliche Ursache

Lésungsvorschlag

Kein/schwaches
Fluoreszenzsignal am

Proteinband

Ineffiziente Click-Reaktion;
Inaktivitat der Reagenzien;

sterische Hinderung.

Reagenzien frisch ansetzen
(besonders Natriumascorbat);
molaren Uberschuss des
Farbstoffs erhthen;
Reaktionszeit verlangern;
Puffer auf stérende
Substanzen (z.B. DTT, Tris)
prufen.[10]

Hoher unspezifischer

Hintergrund im Gel

Unvollstandige Entfernung des
freien Farbstoffs; unspezifische
Bindung des Farbstoffs an das

Protein.

Aufreinigungsschritt
(Gelfiltration) optimieren;
Kontrollexperiment ohne Alkin-
modifiziertes Protein
durchfuhren, um unspezifische

Bindung zu prufen.[11]

"Lacheln" der fluoreszierenden

Banden

Uberhitzung des Gels wéhrend

der Elektrophorese.

Spannung reduzieren;
Elektrophorese bei niedrigerer
Temperatur (z.B. im Kidhlraum)

durchfuhren.

Ausfallung des Proteins

wahrend der Markierung

Hohe Konzentration des
organischen Losungsmittels
(DMSO); Veranderung der
Proteineigenschaften durch die

Markierung.

DMSO-Anteil in der Reaktion
minimieren; molaren
Uberschuss des Farbstoffs
reduzieren, um eine
Ubermarkierung zu vermeiden.
[12]

Visualisierung von Signalwegen und

Arbeitsablaufen

Signalweg der Click-Chemie-Konjugation
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Abbildung 2: Mechanismus der CUAAC-Markierung.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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